p-Cumylphenyl glycidyl ether
Overview
Description
P-Cumylphenyl glycidyl ether is an organic compound with the molecular formula C18H20O2 . It is an ether, a class of organic compounds characterized by an oxygen atom bonded to two alkyl or aryl groups .
Molecular Structure Analysis
The this compound molecule contains a total of 42 bonds. There are 22 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 1 three-membered ring, and 2 six-membered rings .Chemical Reactions Analysis
As an ether, this compound may react violently with strong oxidizing agents. In other reactions, which typically involve the breaking of the carbon-oxygen bond, ethers are relatively inert .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm³, a boiling point of 389.3±25.0 °C at 760 mmHg, and a flash point of 149.5±22.7 °C . It has a molar refractivity of 79.9±0.3 cm³, and a molar volume of 247.0±3.0 cm³ .Scientific Research Applications
Self-Healing Materials
Poly(ethylene oxide)-Block-Poly(furfuryl glycidyl ether) (PEO-b-PFGE) block copolymer films demonstrate self-healing capabilities through thermo-reversible network formation via Diels-Alder chemistry. These materials can heal complex scratch patterns multiple times, showcasing potential for durable, self-repairing polymers (Barthel et al., 2013).
Anionic Polymerization
The anionic polymerization of phenyl glycidyl ether (PGE) in miniemulsion was explored, revealing the production of genuine α,ω-dihydroxylated polyether chains. This process provides insights into ionic polymerization in miniemulsion, contributing to advancements in polymer synthesis techniques (Maitre et al., 2000).
Epoxy Resin Curing Characteristics
Research on biphenol type epoxy resins with phenol novolac resins as curing agents has revealed that the curing process affects their phase structure, potentially leading to materials with specific thermal and mechanical properties suitable for semiconductor packaging and other high-performance applications (Ren et al., 2006).
Mechanical Properties of Cryogenic Epoxy Adhesives
Phenyl glycidyl ether's reaction with solid metaphenylene diamine (MPDA) to produce new liquid curing agents showcased improved impact strength and shear strength of epoxy adhesives at cryogenic temperatures. This finding is crucial for applications in aerospace and other fields requiring materials that perform under extreme conditions (Liu et al., 2013).
Corrosion Inhibition
Pentaglycidyl ether pentabisphenol A of phosphorus (PGEPBAP) phosphorus polymer was investigated for its corrosion inhibition efficiency for carbon steel in aggressive solutions. The study demonstrates the potential of specific polymers to effectively protect metal surfaces against corrosion, a crucial aspect in material science for extending the lifespan of metal components (Hsissou et al., 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known to be an ether, and ethers may react violently with strong oxidizing agents . In other reactions, which typically involve the breaking of the carbon-oxygen bond, ethers are relatively inert .
Biochemical Pathways
One study identified a novel epoxide hydrolase (tpeh1) from tsukamurella paurometabola that was studied using racemic phenyl glycidyl ether (pge) and its derivatives as substrates . This suggests that p-Cumylphenyl glycidyl ether may interact with similar enzymes and participate in related biochemical pathways.
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
More research is needed to understand the specific effects of this compound at the molecular and cellular levels .
Action Environment
Ethers, including this compound, may react violently with strong oxidizing agents . This suggests that the compound’s action could be influenced by the presence of such agents in the environment.
Properties
IUPAC Name |
2-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18(2,14-6-4-3-5-7-14)15-8-10-16(11-9-15)19-12-17-13-20-17/h3-11,17H,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTUIBIYJWEQKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Record name | P-CUMYLPHENYL GLYCIDYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20061 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90886451 | |
Record name | Oxirane, 2-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90886451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61578-04-9 | |
Record name | P-CUMYLPHENYL GLYCIDYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20061 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-[[4-(1-Methyl-1-phenylethyl)phenoxy]methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61578-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxirane, 2-((4-(1-methyl-1-phenylethyl)phenoxy)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061578049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxirane, 2-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxirane, 2-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90886451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [[4-(α,α-dimethylbenzyl)phenoxy]methyl]oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.